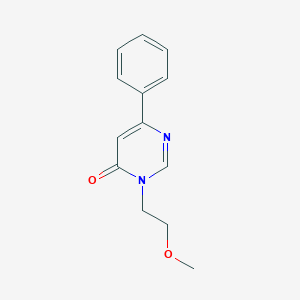![molecular formula C14H17N3O3 B6581869 2,5-dimethyl-N-[3-(6-oxo-1,6-dihydropyridazin-1-yl)propyl]furan-3-carboxamide CAS No. 1211741-82-0](/img/structure/B6581869.png)
2,5-dimethyl-N-[3-(6-oxo-1,6-dihydropyridazin-1-yl)propyl]furan-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,5-Dimethyl-N-[3-(6-oxo-1,6-dihydropyridazin-1-yl)propyl]furan-3-carboxamide (DMPD) is an organic compound with a range of scientific applications. It is a synthetic compound of the furan family and has been extensively studied for its unique properties. DMPD has been used in the synthesis of various organic molecules, as well as in the study of biological processes. In addition, DMPD has found various applications in the field of medicinal chemistry, including the development of new drugs and the study of biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
2,5-dimethyl-N-[3-(6-oxo-1,6-dihydropyridazin-1-yl)propyl]furan-3-carboxamide has numerous scientific applications and has been used in a wide variety of research projects. It has been used in the synthesis of organic molecules, such as peptides, nucleotides, and amino acids. In addition, this compound has been used in the study of biological processes, such as protein folding and enzyme catalysis. It has also been used in the development of new drugs, as well as in the study of biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of 2,5-dimethyl-N-[3-(6-oxo-1,6-dihydropyridazin-1-yl)propyl]furan-3-carboxamide is not fully understood. However, it is believed to interact with proteins, enzymes, and other biological molecules. It is thought to bind to specific sites on these molecules, resulting in changes in their structure and function. This binding can lead to changes in the biochemical and physiological effects of the molecules, as well as changes in their behavior.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have been studied extensively. It has been found to have a range of effects, including the inhibition of enzymes, the activation of proteins, and the regulation of gene expression. In addition, this compound has been found to have anti-inflammatory, anti-viral, and anti-cancer properties.
Vorteile Und Einschränkungen Für Laborexperimente
2,5-dimethyl-N-[3-(6-oxo-1,6-dihydropyridazin-1-yl)propyl]furan-3-carboxamide has several advantages and limitations for use in laboratory experiments. One of the major advantages is that it is relatively inexpensive and easy to synthesize. Additionally, this compound is highly soluble in water and has a low toxicity, making it safe to use in experiments. However, it is important to note that this compound is not very stable and can degrade over time. Additionally, it is difficult to accurately measure the concentrations of this compound in experiments.
Zukünftige Richtungen
There are several potential future directions for the use of 2,5-dimethyl-N-[3-(6-oxo-1,6-dihydropyridazin-1-yl)propyl]furan-3-carboxamide. One of the most promising areas of research is in the development of new drugs. This compound could be used to develop drugs that target specific biological molecules or processes. Additionally, this compound could be used to study the biochemical and physiological effects of drugs, as well as to study the mechanisms of action of drugs. Finally, this compound could be used to study the effects of environmental pollutants on biological systems.
Synthesemethoden
2,5-dimethyl-N-[3-(6-oxo-1,6-dihydropyridazin-1-yl)propyl]furan-3-carboxamide can be synthesized using several different methods. The most common method is an organic reaction called the Vilsmeier-Haack reaction, which involves the reaction of an amide with phosphorus oxychloride. This reaction produces an intermediate, known as an aryl chloroformate, which is then reacted with an amine, such as aniline, to form this compound. This method is simple and efficient, and has been used for the synthesis of many other organic molecules.
Eigenschaften
IUPAC Name |
2,5-dimethyl-N-[3-(6-oxopyridazin-1-yl)propyl]furan-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O3/c1-10-9-12(11(2)20-10)14(19)15-6-4-8-17-13(18)5-3-7-16-17/h3,5,7,9H,4,6,8H2,1-2H3,(H,15,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKHLTOCQAIBCKN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)NCCCN2C(=O)C=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{3-[({imidazo[1,2-a]pyridin-2-yl}methyl)sulfanyl]-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}pyridine](/img/structure/B6581788.png)
![2-methyl-N-{2-[4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}benzamide](/img/structure/B6581805.png)
![2-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,2-oxazol-3-yl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide](/img/structure/B6581813.png)
![N-(3-chloro-4-fluorophenyl)-2-[5-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)-1,2-oxazol-3-yl]acetamide](/img/structure/B6581820.png)
![1-methyl-2-oxo-N-[2-({3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)ethyl]-1,2-dihydropyridine-3-carboxamide](/img/structure/B6581823.png)
![N-{6-acetyl-3-carbamoyl-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl}-3-methyl-1-(propan-2-yl)-1H-pyrazole-5-carboxamide](/img/structure/B6581830.png)
![N-(4-methoxy-1,3-benzothiazol-2-yl)-1-methyl-N-[(oxolan-2-yl)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B6581842.png)
![N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-1,4-dimethyl-N-[(pyridin-3-yl)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B6581849.png)
![3-(benzenesulfonyl)-N-{2-methyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}propanamide](/img/structure/B6581859.png)
![2-(4-ethoxyphenyl)-N-{2-methyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}acetamide](/img/structure/B6581861.png)

![2-(1H-1,3-benzodiazol-1-yl)-1-{4-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl}ethan-1-one](/img/structure/B6581880.png)
![1-{4-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl}-2-(thiophen-2-yl)ethan-1-one](/img/structure/B6581883.png)
![2-{4-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]piperidine-1-carbonyl}-1,3-benzothiazole](/img/structure/B6581898.png)